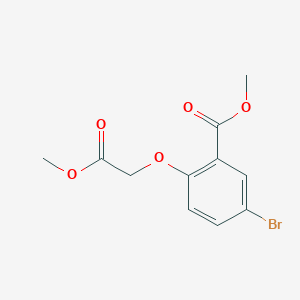

Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate

Description

Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate (CAS: 2703756-39-0) is a brominated aromatic ester with the molecular formula C₁₂H₁₃BrO₅ and a molecular weight of 317.13 g/mol . Structurally, it features a benzoate core substituted with:

- A bromo group at the 5-position.

- A 2-(2-methoxy-2-oxoethoxy) group at the 2-position, comprising an ethoxy linker terminated by a methoxycarbonyl moiety.

This compound is typically stored under dry, sealed conditions at room temperature and is used as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry . Its structural complexity, combining halogen and ester functionalities, makes it a valuable precursor for further functionalization.

Properties

IUPAC Name |

methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO5/c1-15-10(13)6-17-9-4-3-7(12)5-8(9)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPHCMBOWORGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Preparation Method: Esterification

The most established method to prepare methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate is through an esterification reaction involving 5-bromo-2-hydroxybenzoic acid and methoxyacetic acid.

| Reactants | Catalyst | Conditions | Yield/Notes |

|---|---|---|---|

| 5-bromo-2-hydroxybenzoic acid | Sulfuric acid or HCl | Acidic conditions, reflux, stirring, controlled temperature | High yield; solid product typically obtained |

| Methoxyacetic acid |

- The reaction proceeds by activating the carboxylic acid group of 5-bromo-2-hydroxybenzoic acid under acidic conditions to form the ester linkage with methoxyacetic acid.

- Strong acids such as sulfuric acid or hydrochloric acid act as catalysts to protonate the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by the hydroxyl group.

- Refluxing the mixture ensures sufficient energy for the reaction to proceed efficiently.

- The product is isolated by standard purification techniques such as crystallization or extraction.

This method is widely reported in chemical supplier documentation and aligns with classical esterification protocols.

Alternative Synthetic Routes and Related Preparations

While direct esterification is the primary method, related literature suggests variations and alternative approaches:

- Use of Acid Chlorides: Conversion of 5-bromo-2-hydroxybenzoic acid to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) followed by reaction with methoxyacetic acid or its derivatives can enhance reactivity and yield.

- Coupling Reactions: In some cases, coupling agents such as WSC/HOBt (water-soluble carbodiimide and hydroxybenzotriazole) facilitate ester bond formation under milder conditions, especially when sensitive functional groups are present.

- Protecting Group Strategies: For complex molecules, protecting groups may be introduced to prevent side reactions during esterification, later removed to yield the target ester.

Mechanistic Insights

- The esterification mechanism involves protonation of the carboxyl group, nucleophilic attack by the hydroxyl oxygen of methoxyacetic acid, formation of a tetrahedral intermediate, and elimination of water to form the ester bond.

- The bromine substituent on the aromatic ring influences electronic properties, potentially affecting reaction rate and selectivity.

- The methoxycarbonyl moiety contributes to the reactivity and solubility of the compound.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Values/Conditions | Comments |

|---|---|---|

| Starting materials | 5-bromo-2-hydroxybenzoic acid, methoxyacetic acid | Commercially available or synthesized |

| Catalyst | H2SO4 or HCl (concentrated) | Acid catalyst for esterification |

| Temperature | Reflux (~100-120 °C depending on solvent) | Ensures reaction completion |

| Reaction time | Several hours (4-12 h) | Optimized based on scale and purity |

| Solvent | Often neat or with inert solvents (e.g., toluene) | Facilitates reflux and product isolation |

| Work-up | Neutralization, extraction, crystallization | Standard purification methods |

| Yield | Typically high (>80%) | Depends on purity of starting materials |

Research Findings and Optimization Studies

- Studies have shown that the choice of acid catalyst affects both the reaction rate and yield. Sulfuric acid tends to give higher yields but requires careful handling due to its corrosiveness.

- Temperature control is critical; excessive heat can lead to side reactions such as hydrolysis or decomposition.

- Use of dehydrating agents or azeotropic removal of water during reflux can drive the equilibrium toward ester formation.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups.

Ester hydrolysis: 5-bromo-2-hydroxybenzoic acid and methoxyacetic acid.

Oxidation and reduction: Depending on the reagents, products can range from oxidized benzoic acids to reduced alcohol derivatives.

Scientific Research Applications

Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate is utilized in various scientific research fields:

Chemistry: As an intermediate in organic synthesis and a precursor for more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Benzoate Esters

Methyl 5-Bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (33)

- Structure: Shares the bromo and methoxycarbonyl groups but replaces the ethoxy linker with a cyclohexylamino group.

- Synthesis : Prepared via reactions involving methyl bromobenzoate and methoxycarbonyl cyclohexane derivatives in THF .

- Application : Serves as a chiral intermediate in medicinal chemistry, with stereoisomers characterized by HR-MS and NMR .

Methyl 5-Bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate

Ester Group Variations

Methyl Benzoate

- Structure : Simplest benzoate ester (methyl ester of benzoic acid).

- Properties : Used as a solvent surrogate for polyethylene terephthalate (PET) in dye studies due to its polarity and solvatochromic effects .

- Solubility : High solubility in organic solvents like ethyl acetate, contrasting with the brominated target compound, which likely has reduced solubility due to its larger size and bromine substituent .

Ethyl 2-Methoxybenzoate

- Structure : Ethyl ester with a methoxy group at the 2-position.

- Applications : Used in flavoring agents and fragrances, leveraging its balsamic odor .

- Regulatory Status : Complies with JECFA and FCC standards for food additives, unlike brominated derivatives, which lack regulatory approval for consumption .

Halogen-Substituted Benzoates

Methyl 5-Iodo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (34)

- Synthesis : Analogous to compound 33 but substitutes bromine with iodine, increasing molecular weight and polarizability .

- Comparison : Iodine’s larger atomic radius may enhance steric hindrance and alter electronic properties compared to bromine .

Methyl 2-Chlorobenzoate

- Structure : Chlorine substituent at the 2-position.

- Toxicity : Acute toxicity data (e.g., LD₅₀) are well-documented for chlorinated benzoates, whereas brominated analogs like the target compound may exhibit distinct toxicological profiles due to differences in halogen electronegativity and metabolic pathways .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate and Analogs

Biological Activity

Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzoate structure. The synthesis typically involves esterification of 5-bromo-2-hydroxybenzoic acid with methoxyacetic acid under acidic conditions, often using sulfuric acid as a catalyst. The product is purified through recrystallization, ensuring high yield and purity.

The biological activity of this compound primarily revolves around its interaction with enzymes and proteins. The bromine atom and the ester functional group are crucial for binding to specific molecular targets, potentially inhibiting or modulating their activity. This compound has been investigated for its role in enzyme inhibition, particularly in studies related to protein-ligand interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been shown to interact with various enzymes involved in metabolic pathways, leading to potential applications in drug development.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. For instance, it has been evaluated against several bacterial strains, showing promising results in inhibiting growth.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.

- Enzyme Interaction Studies : Another research project focused on the compound's interaction with certain enzymes involved in cancer metabolism. The compound demonstrated a competitive inhibition pattern against thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly proliferating cells, which suggests its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate | Structure | Moderate antimicrobial activity | Contains chlorine instead of bromine |

| Methyl 5-bromo-2-hydroxybenzoate | Structure | Antioxidant properties | Lacks methoxy group |

| Methyl 5-bromo-2-methylbenzoate | Structure | Limited enzyme inhibition | Different substitution pattern |

Q & A

Q. How can Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate be synthesized and structurally characterized?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or esterification reaction. For example, in analogous compounds, methyl 5-bromo-2-hydroxybenzoate is reacted with a methoxy-oxoethylating agent (e.g., methyl bromoacetate) under basic conditions (e.g., K₂CO₃) in anhydrous THF at reflux . After reaction completion, purification via column chromatography (using silica gel and a hexane/ethyl acetate gradient) is recommended. Structural characterization employs:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~δ 165–170 ppm) .

- IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ for ester and carbonyl groups .

- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What are critical factors for optimizing reaction yield during synthesis?

Methodological Answer: Key factors include:

- Reagent stoichiometry : A 1:1.2 molar ratio of the phenolic starting material to the alkylating agent ensures excess electrophile for complete substitution .

- Solvent selection : Anhydrous THF or DMF enhances nucleophilicity of the phenolic oxygen.

- Temperature control : Reflux (~60–80°C) accelerates reactivity while minimizing side reactions .

- Monitoring progress : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion before workup.

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what intermolecular interactions influence its packing?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation (e.g., in ethyl acetate/hexane). Data collection at low temperature (e.g., 100 K) improves resolution. Refinement using SHELXL (for small molecules) resolves bond lengths, angles, and intermolecular interactions . Key findings for analogous compounds include:

- π–π stacking : Between aromatic rings (e.g., quinoline and benzoate moieties) with centroid distances of 3.5–4.0 Å, forming 1D chains .

- Hydrogen bonding : Weak C–H···O or O–H···N interactions (2.5–3.0 Å) stabilize supramolecular assemblies .

- Space groups : Commonly P2₁/n or P1, with Z’ = 1–4 depending on symmetry .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer: Discrepancies may arise from:

- Polymorphism : Different crystal forms (e.g., solvates vs. unsolvated) alter packing but not NMR profiles. SCXRD of multiple batches can identify polymorphs .

- Dynamic effects in solution : Rotational freedom of methoxy/ester groups in NMR vs. fixed conformations in crystals. Variable-temperature NMR or DFT calculations (e.g., Gaussian) can model dynamic behavior .

- Residual solvents : Crystallographic data may include solvent molecules not detected in bulk NMR. Thermogravimetric analysis (TGA) identifies solvent loss upon heating.

Q. What computational methods complement experimental structural analysis?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry (e.g., B3LYP/6-311+G(d,p)) and calculate NMR chemical shifts for comparison with experimental data .

- Hirshfeld surface analysis : Quantifies intermolecular interaction contributions (e.g., π–π vs. H-bonding) using CrystalExplorer .

- Molecular docking : For bioactive derivatives, assess binding modes to biological targets (e.g., enzymes) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.